molecular formula C31H25N3O5S B12751815 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- CAS No. 57301-22-1

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl-

Katalognummer: B12751815
CAS-Nummer: 57301-22-1
Molekulargewicht: 551.6 g/mol
InChI-Schlüssel: TYKQBZSGHJRQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- typically involves multiple steps, including the formation of the naphthalene core, introduction of the carboxamide group, and the azo coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- involves its interaction with specific molecular targets and pathways. The azo linkage and functional groups contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-(phenylamino)carbonyl)phenyl)azo-
  • 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-nitrophenyl)diazenyl)-N-(3-nitrophenyl)-

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- exhibits unique properties due to the presence of the phenylmethylsulfonyl group.

Eigenschaften

CAS-Nummer

57301-22-1

Molekularformel

C31H25N3O5S

Molekulargewicht

551.6 g/mol

IUPAC-Name

4-[(5-benzylsulfonyl-2-methoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C31H25N3O5S/c1-39-28-17-16-24(40(37,38)20-21-10-4-2-5-11-21)19-27(28)33-34-29-25-15-9-8-12-22(25)18-26(30(29)35)31(36)32-23-13-6-3-7-14-23/h2-19,35H,20H2,1H3,(H,32,36)

InChI-Schlüssel

TYKQBZSGHJRQAL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.